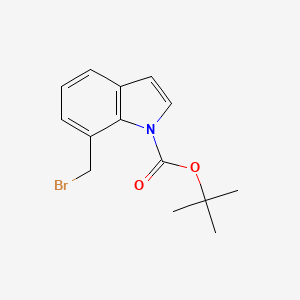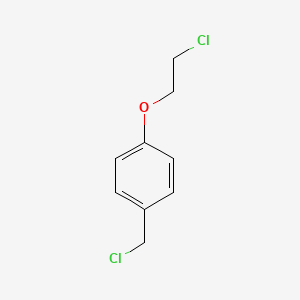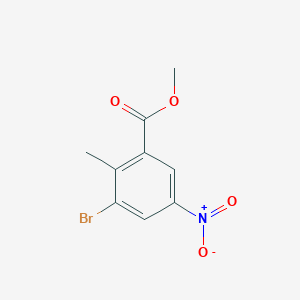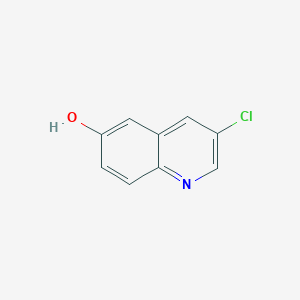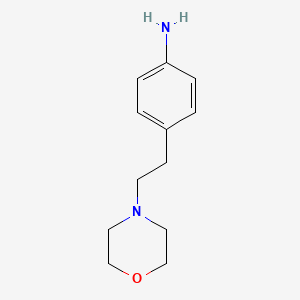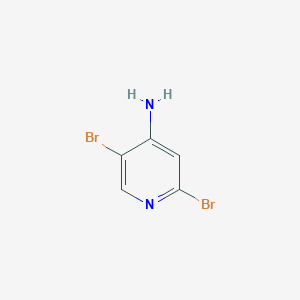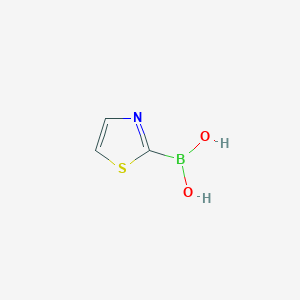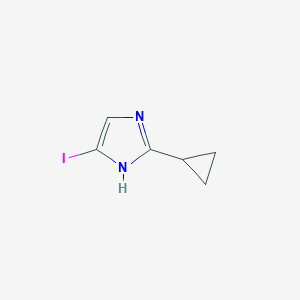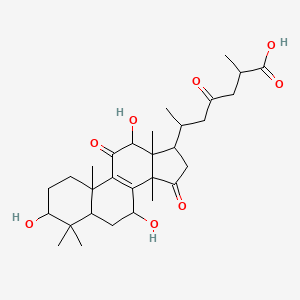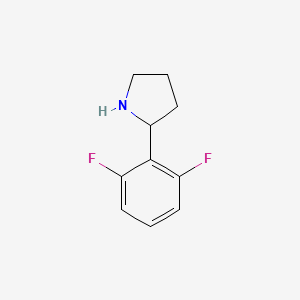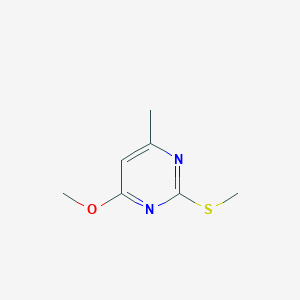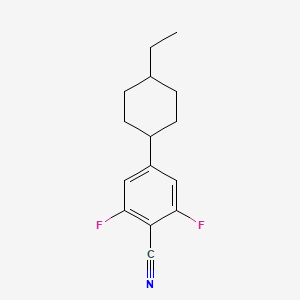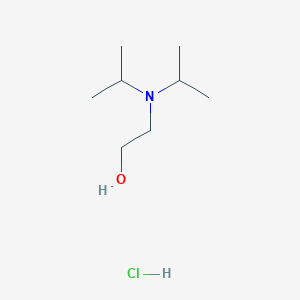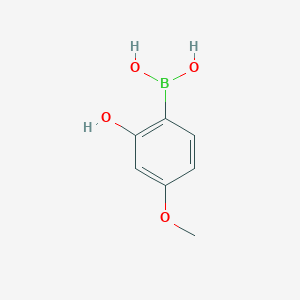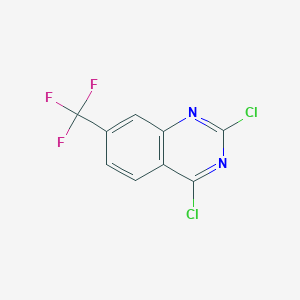
2,4-Dichloro-7-(trifluoromethyl)quinazoline
Overview
Description
“2,4-Dichloro-7-(trifluoromethyl)quinazoline” is a chemical compound with the molecular formula C9H3Cl2F3N2 . It has an average mass of 267.035 Da and a mono-isotopic mass of 265.962524 Da . This compound is intended for research use only and is not for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-7-(trifluoromethyl)quinazoline” is represented by the formula C9H3Cl2F3N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichloro-7-(trifluoromethyl)quinazoline” include a molecular weight of 267.03 g/mol .Scientific Research Applications
Synthesis and Biological Activity
- Quinazoline derivatives, including those similar to 2,4-Dichloro-7-(trifluoromethyl)quinazoline, exhibit significant biological activity. A study details the synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, highlighting its potential biological applications (Xu Li-feng, 2011).
- N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-Quinazoline-4, 6-diamine, a compound similar in structure, has shown potential biological activities, indicating the broad application spectrum of quinazoline derivatives in medicine (Yiqiang Ouyang et al., 2016).
Anticancer Applications
- Certain quinazoline derivatives have demonstrated anticancer activity, acting as multitarget agents. For instance, a synthetically prepared quinazoline derivative showed effective cytotoxic/antiproliferative activity on human tumor cell line HeLa (R. Ovádeková et al., 2005).
- Synthesis and method optimization of 2,3,7-trisubstituted Quinazoline derivatives have been explored for targeting EGFR-tyrosine kinase as antitumor agents, highlighting their potential in cancer treatment (M. Noolvi & H. Patel, 2013).
Applications in Imaging and Diagnostics
- Rhenium and technetium complexes bearing quinazoline derivatives have been investigated for potential use in 99mTc biomarker imaging for EGFR-TK, demonstrating the utility of these compounds in diagnostic imaging (C. Fernandes et al., 2008).
Optoelectronic Materials
- Quinazoline derivatives are also used in the synthesis and application of optoelectronic materials. Recent research has focused on the creation of novel optoelectronic materials incorporating quinazoline and pyrimidine fragments, highlighting their significance in electronic devices and luminescent elements (G. Lipunova et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-7-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-7-5-2-1-4(9(12,13)14)3-6(5)15-8(11)16-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJBXUBPUYNFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614375 | |
| Record name | 2,4-Dichloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-(trifluoromethyl)quinazoline | |
CAS RN |
396-02-1 | |
| Record name | 2,4-Dichloro-7-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=396-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-7-(trifluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



